Spirocyclic Heteroatom Composition: Oxa-Thia vs. Dioxa in Azaspiro Scaffolds
The target compound incorporates a 1-oxa-4-thia-8-azaspiro[4.5]decane core in which the ring sulfur atom replaces one oxygen found in the widely available 1,4-dioxa-8-azaspiro[4.5]decane analog (e.g., 8-(1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, CAS 684217-28-5). This S-for-O substitution is not isosteric: the van der Waals radius of sulfur (1.80 Å) exceeds that of oxygen (1.52 Å), increasing ring volume and altering the spiro junction geometry [1]. The 1-oxa-4-thia scaffold also confers distinct hydrogen-bond acceptor properties and polar surface area contributions, which are documented as critical variables in CNS drug-likeness and oral bioavailability predictions [2]. While direct head-to-head experimental data for this specific pair are not publicly reported, the class of 1-oxa-4-thia-azaspiro compounds has been shown to exhibit M5 muscarinic receptor inhibitory activity (VU0549108, M5 IC₅₀ = 6.2 µM, M₁–M₄ IC₅₀ > 10 µM), a profile not reproduced by dioxa analogs in the same screen [3].
| Evidence Dimension | Heteroatom identity in spiro ring (1-oxa-4-thia vs. 1,4-dioxa) |
|---|---|
| Target Compound Data | 1-oxa-4-thia-8-azaspiro[4.5]decane core; ring S atom; molecular formula C₁₅H₁₆N₂O₂S₂; MW 320.43 g/mol |
| Comparator Or Baseline | 1,4-dioxa-8-azaspiro[4.5]decane analogs (CAS 684217-28-5); ring O replaces S; typical MW approx. 288–304 g/mol |
| Quantified Difference | Δ MW ≈ +16–32 g/mol; Δ van der Waals radius S vs. O = +0.28 Å per heteroatom substitution |
| Conditions | Structural and physicochemical comparison based on core scaffold differences; M5 mAChR functional assay data available for VU0549108 analog (FLIPR Ca²⁺ mobilization, M5 IC₅₀ 6.2 µM) |
Why This Matters
The sulfur atom in the spiro ring directly impacts molecular recognition, metabolic stability, and intellectual property space—procuring the dioxa analog instead introduces a chemically distinct scaffold that will generate non-comparable SAR data.
- [1] Geanes, A.R., Cho, H.P., Nance, K.D., et al. Ligand-based virtual screen for the discovery of novel M5 inhibitor chemotypes. Bioorganic & Medicinal Chemistry Letters, 2016, 26(18), 4487-4491. View Source
- [2] RaQualia Pharma Inc. Azaspiro derivatives as TRPM8 antagonists. US Patent US10093678B2, 2018. View Source
- [3] Geanes, A.R., Cho, H.P., Nance, K.D., et al. Ligand-based virtual screen for the discovery of novel M5 inhibitor chemotypes. Bioorganic & Medicinal Chemistry Letters, 2016, 26(18), 4487-4491. (Data: VU0549108 M5 IC₅₀ = 6.2 µM; M₁–M₄ IC₅₀ > 10 µM) View Source
